Benzamide, N,N'-1,2-phenylenebis[2-hydroxy-
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Overview
Description
Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-]: is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzamide groups connected through a 1,2-phenylene bridge, with each benzamide group further substituted by a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] typically involves the nucleophilic substitution of suitable dihalogen precursors with nucleophiles such as sodium azide (NaN3). For instance, one method involves the double nucleophilic substitution of a dihalogen precursor with NaN3 in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100°C) for an extended period (e.g., 24 hours) .
Industrial Production Methods: Industrial production methods for this compound may involve similar nucleophilic substitution reactions, optimized for large-scale synthesis. The use of efficient catalysts and reaction conditions that maximize yield and purity are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamide groups can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and various halides are used under conditions such as elevated temperatures and polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] involves its interaction with specific molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding, influencing the compound’s binding affinity to various biological targets. The benzamide groups can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]: Similar structure but with azidomethyl groups instead of hydroxy groups.
N,N’-1,2-Phenylenebis[4-(chloromethyl)benzamide]: Similar structure but with chloromethyl groups instead of hydroxy groups.
Uniqueness: Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] is unique due to the presence of hydroxy groups, which impart distinct chemical reactivity and potential biological activities compared to its analogs with different substituents.
Properties
CAS No. |
103528-00-3 |
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Molecular Formula |
C20H16N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-hydroxy-N-[2-[(2-hydroxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H16N2O4/c23-17-11-5-1-7-13(17)19(25)21-15-9-3-4-10-16(15)22-20(26)14-8-2-6-12-18(14)24/h1-12,23-24H,(H,21,25)(H,22,26) |
InChI Key |
MOFNUXXPJOXEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3O)O |
Origin of Product |
United States |
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